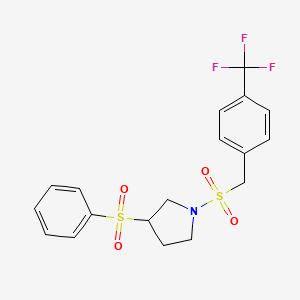
3-(Phénylsulfonyl)-1-((4-(trifluorométhyl)benzyl)sulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C18H18F3NO4S2 and its molecular weight is 433.46. The purity is usually 95%.
BenchChem offers high-quality 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: Des recherches récentes ont démontré son nouveau rôle en tant que précurseur radicalaire trifluorométhyle. Sous irradiation de lumière visible, les anions arylthiolates forment des complexes donneur-accepteur d'électrons (EDA) avec CF₃C₆H₄SO₂Ph. Ceci permet une réaction de transfert d'un électron (SET) intramoléculaire, conduisant à la trifluorométhylation-S des thiophénols sans nécessité d'un catalyseur photorédox .
- Application: CF₃C₆H₄COOH a été utilisé dans la synthèse de benzoates de salicylanilide 4-(trifluorométhyl) via un couplage par N,N'-dicyclohexylcarbodiimide dans du N,N-diméthylformamide sec. Ces dérivés trouvent une application dans la recherche pharmaceutique et agrochimique .
- Application: Le bromure de 4-trifluorométhyl-benzylammonium (CF₃BZA-Br) agit comme un sel de bromure aromatique volumineux hydrophobe. Il est utilisé comme passivant pour supprimer les imperfections de surface et d'interface dans les cellules solaires à pérovskite. Les dispositifs résultants atteignent une efficacité de conversion de puissance exceptionnelle .
Photo-activation par la lumière visible pour la trifluorométhylation-S
Synthèse de benzoates de salicylanilide 4-(trifluorométhyl)
Passivation dans les systèmes optoélectroniques à base de pérovskite
Mécanisme D'action
Target of Action
The primary target of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is arylthiolate anions . These anions play a crucial role in various biochemical reactions and are involved in the formation of electron donor-acceptor (EDA) complexes .
Mode of Action
3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine interacts with its target by forming EDA complexes with arylthiolate anions . This interaction facilitates an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process is crucial for the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The compound’s interaction with arylthiolate anions affects the S-trifluoromethylation pathway of thiophenols . This pathway is essential for various biochemical processes, including the synthesis of complex organic compounds .
Pharmacokinetics
Its interaction with arylthiolate anions suggests that it may have significant bioavailability .
Result of Action
The interaction of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine with arylthiolate anions results in the S-trifluoromethylation of thiophenols . This reaction is a key step in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of 3-(Phenylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine are influenced by environmental factors such as light exposure. The compound undergoes an SET reaction under visible light irradiation , suggesting that light conditions can significantly impact its action.
Orientations Futures
The future directions in the field of trifluoromethylation are promising. There’s been enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S2/c19-18(20,21)15-8-6-14(7-9-15)13-27(23,24)22-11-10-17(12-22)28(25,26)16-4-2-1-3-5-16/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUKZROQFBNXDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Amino-4-[(4-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2540411.png)

![2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2540415.png)

![3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2540417.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2540421.png)
![N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2540422.png)
![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2540424.png)
![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)
![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2540433.png)
